molecular formula C16H31NSSn B1591622 4-Methyl-2-(tributylstannyl)thiazole CAS No. 251635-59-3

4-Methyl-2-(tributylstannyl)thiazole

Cat. No.: B1591622
CAS No.: 251635-59-3
M. Wt: 388.2 g/mol
InChI Key: PZPGNMUMILSRSX-UHFFFAOYSA-N
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Safety and Hazards

The compound has been associated with certain hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures include P261, P262, P264, P270, P273, and P280 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tributylstannyl)thiazole typically involves the stannylation of 4-methylthiazole. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst . The reaction conditions often include:

    Reagents: 4-methylthiazole, tributyltin chloride, palladium catalyst

    Solvents: Tetrahydrofuran (THF) or other suitable organic solvents

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Organic halides, palladium catalysts, bases (e.g., potassium carbonate)

    Conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), moderate temperatures

Major Products

The major products formed from these reactions depend on the specific organic halide used. For example, coupling with an aryl halide would produce an aryl-substituted thiazole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(tributylstannyl)thiazole is unique due to the presence of both the methyl and tributyltin groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for a broader range of chemical transformations compared to its similar counterparts .

Properties

IUPAC Name

tributyl-(4-methyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4NS.3C4H9.Sn/c1-4-2-6-3-5-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPGNMUMILSRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586038
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251635-59-3
Record name 4-Methyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(tributylstannyl)-1,3-thiazole
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Synthesis routes and methods I

Procedure details

A solution of n-butyl lithium (2.71 M hexane solution, 3.9 ml) in tetrahydrofuran (10 ml) was cooled to −78° C. under argon atmosphere, and thereto was added dropwise a solution of 4-methylthiazole (1.0 g) in tetrahydrofuran (10 ml). The mixture was stirred at same temperature for one hour and thereto was added dropwise a solution of tri-n-butyltin chloride (3.6 g) in tetrahydrofuran (10 ml). The mixture was stirred at same temperature for 30 minutes, warmed, and further stirred at room temperature overnight. Thereto was added water, and the mixture was extracted with diethyl ether. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by alumina column chromatography (hexane) to give the title compound (1.76 g) as oil. APCI-Mass m/z 386/388 (M+H)
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
tri-n-butyltin chloride
Quantity
3.6 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CCCC[Sn](Cl)(CCCC)CCCC
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reactant
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Synthesis routes and methods III

Procedure details

4-Methylthiazole (0.5 ml, 5.50 mmol) was dissolved in Et2O (10 ml) and cooled to −78° C. Methyllithium (1.6 M in hexanes, 5.15 ml, 8.24 mmol) was added slowly and the mixture stirred at −78° C. for 1 hour. Tri-n-butyltin chloride (1.640 ml, 6.05 mmol) was then added slowly, the mixture stirred briefly at −78° C. then allowed to warm to RT and stirred overnight. The reaction mixture was quenched with water and extracted with Et2O. The organic phase was washed with brine, dried over sodium sulphate and evaporated under vacuum to afford the title product as a crude pale yellow oil. The material was used without further purification.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Name
Tri-n-butyltin chloride
Quantity
1.64 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(tributylstannyl)thiazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(tributylstannyl)thiazole
Reactant of Route 3
4-Methyl-2-(tributylstannyl)thiazole

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